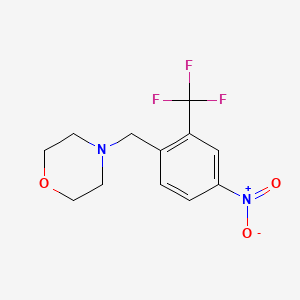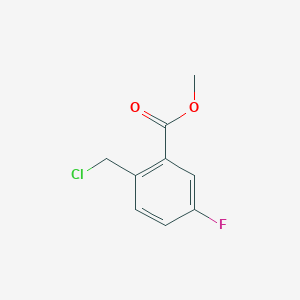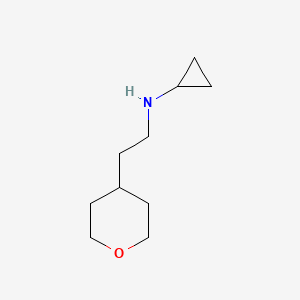
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an amine group, which is further connected to a tetrahydro-2H-pyran-4-yl group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine typically involves multiple steps. One common method starts with the preparation of the intermediate ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. This intermediate can be synthesized by reacting tetrahydro-2H-pyran-4-ylmethanol with ethyl acetate in the presence of a base such as sodium hydroxide .
The next step involves the reduction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate to 2-(tetrahydro-2H-pyran-4-yl)ethanol using lithium aluminum hydride in tetrahydrofuran . Finally, the cyclopropanation of 2-(tetrahydro-2H-pyran-4-yl)ethanol with cyclopropylamine under appropriate conditions yields this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The cyclopropane ring and amine group can interact with enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: An intermediate in the synthesis of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine.
2-(tetrahydro-2H-pyran-4-yl)ethanol: Another intermediate used in the synthesis process.
(tetrahydro-2H-pyran-4-yl)methanol: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a cyclopropane ring and a tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-[2-(oxan-4-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C10H19NO/c1-2-10(1)11-6-3-9-4-7-12-8-5-9/h9-11H,1-8H2 |
InChI Key |
RGISCBJLLLSSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
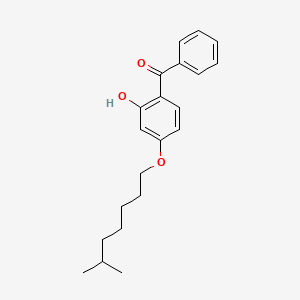
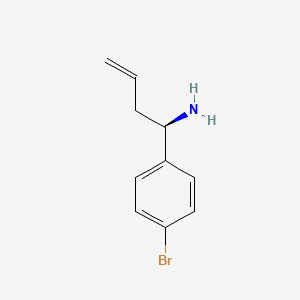
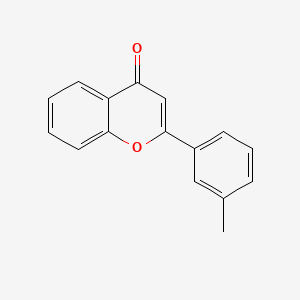

![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)




